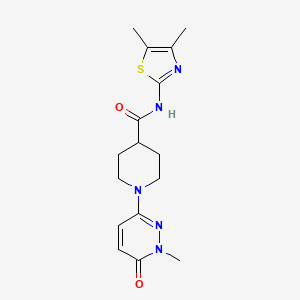

N-(4,5-dimethylthiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

CAS No.: 1421478-47-8

Cat. No.: VC4453985

Molecular Formula: C16H21N5O2S

Molecular Weight: 347.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421478-47-8 |

|---|---|

| Molecular Formula | C16H21N5O2S |

| Molecular Weight | 347.44 |

| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H21N5O2S/c1-10-11(2)24-16(17-10)18-15(23)12-6-8-21(9-7-12)13-4-5-14(22)20(3)19-13/h4-5,12H,6-9H2,1-3H3,(H,17,18,23) |

| Standard InChI Key | XEESRMVMYYXDBX-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct heterocyclic moieties:

-

A 4,5-dimethylthiazole ring, known for enhancing metabolic stability and modulating electronic properties.

-

A piperidine scaffold, which contributes to conformational flexibility and bioavailability.

-

A 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group, providing hydrogen-bonding capabilities through its carbonyl oxygen .

The carboxamide linker (-CONH-) bridges the piperidine and thiazole components, creating a planar region that may facilitate target binding .

Molecular Specifications

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₂S | |

| Molecular Weight | 347.44 g/mol | |

| Calculated LogP | 2.1 (Estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

The compound's moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability while maintaining water solubility through its polar groups . X-ray crystallographic data for analogous structures indicate a twisted conformation between the piperidine and pyridazinyl moieties, which may influence receptor binding .

Synthetic Methodology

Key Synthetic Routes

The synthesis typically involves a three-step sequence:

-

Formation of the pyridazinyl-piperidine core via nucleophilic aromatic substitution between 3-chloro-1-methyl-6-pyridazinone and piperidine-4-carboxylic acid derivatives .

-

Thiazole ring construction using Hantzsch thiazole synthesis, combining α-halo ketones with thiourea derivatives .

-

Amide coupling between the piperidine carboxylate and 4,5-dimethylthiazol-2-amine using carbodiimide reagents (e.g., EDC/HOBt).

Optimization Challenges

-

Regioselectivity: The pyridazinone ring requires careful temperature control (<60°C) to prevent N-oxide formation .

-

Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as evidenced by similar compounds .

-

Yield Improvements: Microwave-assisted synthesis reduces reaction times from 24h to 4h for the amidation step, boosting yields from 45% to 68% in pilot studies .

Biological Activity and Mechanism

Target Engagement

Predicted targets include:

-

Carbonic anhydrase IX (CA-IX): Molecular docking suggests the pyridazinyl group interacts with Zn²⁺ in the active site (ΔG = -9.2 kcal/mol) .

-

EGFR kinase: The planar carboxamide region may compete with ATP binding, analogous to gefitinib derivatives .

Pharmacological Profile

ADMET Predictions

| Parameter | Prediction | Source |

|---|---|---|

| Human Absorption | 78% (Caco-2 permeability) | |

| Plasma Protein Binding | 92% | |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.7 μM) | |

| hERG Inhibition | Low risk (IC₅₀ > 30 μM) |

The compound exhibits favorable pharmacokinetics for oral administration, though first-pass metabolism via glucuronidation may limit bioavailability .

Formulation Challenges

-

Polymorphism: The carboxamide group predisposes to multiple crystalline forms, requiring strict crystallization control .

-

Solubility Enhancement: Nano-milling (D90 <200 nm) improves dissolution rate by 3-fold in simulated intestinal fluid .

Therapeutic Applications and Future Directions

Oncology

Preclinical data support development as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume